molecular formula C10H16ClNO B1433646 2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol hydrochloride CAS No. 1383421-76-8

2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol hydrochloride

Cat. No. B1433646
M. Wt: 201.69 g/mol
InChI Key: COCKKZQGCYUMCY-UHFFFAOYSA-N
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Description

2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol hydrochloride is a chemical compound with the CAS Number: 1383421-76-8 . It has a molecular weight of 201.7 . The compound is in the form of a powder and is stored at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 2- ( (3-methylbenzyl)amino)ethan-1-ol hydrochloride . The InChI code for this compound is 1S/C10H15NO.ClH/c1-9-3-2-4-10 (7-9)8-11-5-6-12;/h2-4,7,11-12H,5-6,8H2,1H3;1H .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Antitumor Activity

A study by Isakhanyan et al. (2016) explored the synthesis of tertiary aminoalkanol hydrochlorides, including derivatives similar to the specified compound, and evaluated their antitumor activities. The compounds were synthesized through a series of chemical reactions, including aminomethylation and the action of Grignard reagents, followed by conversion into hydrochlorides. The synthesized compounds were tested for their biological properties, particularly their antitumor activity, indicating the potential of these compounds in developing antitumor agents (Isakhanyan et al., 2016).

DNA Interaction and Docking Studies

Research by Kurt et al. (2020) focused on novel Schiff base ligands derived from reactions involving compounds with structural similarities to "2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol hydrochloride". These studies included the synthesis, characterization, and evaluation of DNA binding properties, as well as docking studies to assess the potential of these compounds as drug candidates. This highlights the importance of such compounds in understanding molecular interactions and potential therapeutic applications (Kurt et al., 2020).

Antimicrobial Activity

Another study by Isakhanyan et al. (2014) investigated the antibacterial properties of tertiary aminoalkanols hydrochlorides, which are structurally related to the specified compound. The goal was to identify biologically active compounds within this series, emphasizing their potential in antimicrobial applications. The synthesis followed developed schemes, leading to compounds that were evaluated for their antibacterial activity, showcasing the broader spectrum of applications of these chemical structures in combating microbial resistance (Isakhanyan et al., 2014).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is 'Warning’ . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-[(3-methylphenyl)methylamino]ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-9-3-2-4-10(7-9)8-11-5-6-12;/h2-4,7,11-12H,5-6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCKKZQGCYUMCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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